3-Indoleacetic acid-d4

Mass Spectrometry Selected Ion Monitoring Quantitative Plant Hormone Analysis

3-Indoleacetic acid-d4 (IAA-d4) is an essential isotope-labeled internal standard for LC-MS/MS auxin quantification. Its +4 Da mass shift from endogenous IAA enables unambiguous ion monitoring. Unlike side-chain labeled analogs, ring-deuterated IAA-d4 resists deuterium loss during alkaline hydrolysis of conjugated IAA, ensuring accurate quantification in plant and microbial extracts.

Molecular Formula C10H9NO2
Molecular Weight 179.21 g/mol
CAS No. 76937-77-4
Cat. No. B033003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Indoleacetic acid-d4
CAS76937-77-4
Synonyms1H-Indole-3-acetic Acid-d4;  (1H-Indol-3-yl)acetic Acid-d4;  3-(Carboxymethyl)-1H-indole-d4;  3-(Carboxymethyl)indole-d4;  3-IAA-d4;  3-Indolylmethylcarboxylic Acid-d4;  Bioenraiz-d4;  GAP-d4;  Heteroauxin-d4;  IAA-d4;  Noclosan-d4;  Rhizopin-d4; 
Molecular FormulaC10H9NO2
Molecular Weight179.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(=O)O
InChIInChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i1D,2D,3D,4D
InChIKeySEOVTRFCIGRIMH-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid (CAS 76937-77-4): Sourcing Guide for Stable Isotope-Labeled Indole-3-Acetic Acid


2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid (CAS 76937-77-4, also designated Indole-3-acetic acid-d4 or IAA-d4) is a stable isotope-labeled analog of indole-3-acetic acid (IAA), wherein four hydrogen atoms at positions 4, 5, 6, and 7 of the indole ring are replaced with deuterium . IAA is the predominant natural auxin plant hormone regulating cell elongation, division, and developmental processes . The deuterium-labeled variant serves primarily as an internal standard for quantitative mass spectrometric analysis of endogenous IAA in plant tissues, microbial systems, and biological fluids [1].

2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid: Why Unlabeled IAA or Alternative Deuterated Analogs Cannot Substitute in Quantitative MS Workflows


Indole-3-acetic acid-d4 cannot be interchangeably substituted with unlabeled IAA or alternative deuterated variants (e.g., side-chain labeled d2-IAA) without compromising quantitative accuracy or experimental validity. Unlabeled IAA co-elutes with endogenous analyte and lacks a distinct mass signature, precluding its use as an internal standard for isotope dilution mass spectrometry . Side-chain deuterated analogs (d2-IAA) suffer from deuterium loss during alkaline hydrolysis—a standard sample preparation step for conjugated IAA analysis—rendering them unsuitable for assays involving ester/amide conjugate quantification [1]. Even among indole-ring deuterated analogs, differences in deuterium placement affect retention time behavior and mass spectral separation from the natural isotope cluster [2].

2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid: Quantitative Evidence Differentiating IAA-d4 from Unlabeled and Side-Chain Deuterated Analogs


Sensitivity Enhancement: 10-Fold Signal-to-Noise Gain with IAA-d4 Relative to Lower-Resolution MS Acquisition

Indole-3-acetic acid-d4 (tetradeutero IAA, labeled at positions 4,5,6,7) enables a 10-fold increase in mass spectrometric sensitivity compared to methods operating without polydeuterated internal standards [1]. This gain arises from the elimination of background signal contributed by the natural heavy isotope cluster of unlabeled IAA, permitting operation at reduced mass resolution (broadened mass window) without spectral overlap [1].

Mass Spectrometry Selected Ion Monitoring Quantitative Plant Hormone Analysis

Distinct Mass Spectral Signature: d4-IAA Base Peak at m/z 134 vs. Unlabeled IAA at m/z 130

Indole-3-acetic acid-d4 generates a base peak at m/z = 134 in GC-MS analysis, providing a +4 Da mass shift from unlabeled IAA (base peak m/z = 130) [1]. For methyl ester derivatives, the molecular ion appears at m/z = 193 for d4-IAA compared to m/z = 189 for unlabeled IAA [1]. This mass separation eliminates interference from the natural isotope cluster and enables unambiguous selected ion monitoring.

GC-MS LC-MS/MS Isotope Dilution Selected Ion Monitoring

Alkaline Hydrolysis Stability: Ring-Deuterated d4-IAA Retains Deuterium While Side-Chain d2-IAA Loses Label

Indole-3-acetic acid-d4, with deuterium atoms at indole ring positions 4, 5, 6, and 7, demonstrates complete retention of the deuterium label during alkaline hydrolysis (1 N to 7 N NaOH) [1]. In contrast, side-chain deuterated analogs (d2-IAA) undergo deuterium exchange with hydrogen under identical alkaline conditions, losing their isotopic label and rendering them useless as internal standards for conjugated IAA analysis [1].

Conjugate Analysis Alkaline Hydrolysis Sample Preparation Isotopic Fidelity

Chromatographic Retention Shift: IAA-d4 Elutes Differently from Unlabeled IAA on Reverse-Phase HPLC

Indole-3-acetic acid-d4 exhibits partial chromatographic separation from unlabeled IAA on reverse-phase high-performance liquid chromatography (RP-HPLC), with the deuterated analog eluting detectably earlier than the non-deuterated compound [1]. This phenomenon, termed deuterium isotope fractionation, also occurs with the methyl ester derivatives on normal-phase HPLC [1].

HPLC Isotope Fractionation Internal Standard Validation Method Development

2-(4,5,6,7-Tetradeuterio-1H-indol-3-yl)acetic acid: Validated Application Scenarios Based on Quantitative Evidence


Quantitative Analysis of Free and Conjugated IAA in Plant Tissues via GC-SIM-MS

IAA-d4 is used as an internal standard for quantifying both free IAA and alkaline-hydrolyzed ester/amide conjugates in plant extracts [1]. The compound's +4 Da mass shift (m/z 134 vs. 130) enables unambiguous selected ion monitoring free from natural isotope interference [1]. Critically, its ring-deuterium retention during alkaline hydrolysis (1 N to 7 N NaOH) permits accurate conjugated IAA quantification, unlike side-chain deuterated analogs that lose their label [1].

High-Sensitivity IAA Quantification in Low-Biomass or Microdissected Plant Samples

For samples with limited tissue mass (e.g., root tips, shoot apices, microdissected regions), the 10-fold sensitivity gain achieved with IAA-d4 as an internal standard—via reduced mass resolution operation—enables detection of nanogram IAA quantities that would otherwise fall below quantification limits [1].

LC-MS/MS Method Development and Validation Requiring Isotope Dilution Standards

IAA-d4 serves as a stable isotope-labeled internal standard in LC-ESI-MS/MS workflows for quantifying IAA and its metabolites in plant and microbial systems [2]. Its distinct +4 Da mass shift from endogenous IAA provides reliable calibration for isotope dilution methods, and its commercial availability with isotopic purity ≥98% ensures consistent method performance across batches [3].

Validation of IAA Quantification Methods Involving Pre-MS HPLC Fractionation

When IAA-d4 is used as an internal standard in workflows combining HPLC purification with subsequent GC-MS or LC-MS analysis, researchers must account for deuterium-induced chromatographic fractionation [4]. The d4-IAA elutes earlier than unlabeled IAA on RP-HPLC; therefore, collection of the complete chromatographic peak is essential to avoid quantification bias [4].

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